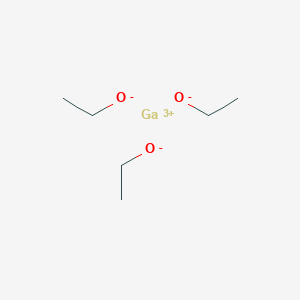

Triethoxygallium

Overview

Description

Triethylgallium, also known as TEGa, is an organogallium compound with the formula Ga(C2H5)3 . It is a colorless pyrophoric liquid typically handled with air-free techniques . It is a metalorganic source of gallium for metalorganic vapour phase epitaxy (MOVPE) of compound semiconductors .

Synthesis Analysis

The main routes of synthesizing triethylgallium involve alkylation of gallium trichloride . This alkylation can be effected with ethyl Grignard reagent in ether, producing the diethyl ether adduct of triethylgallium . An alternative route involves transmetalation with triethylaluminium .Molecular Structure Analysis

The molecular structure of triethylgallium is based on the gallium atom bonded to three ethyl groups . The linear formula is (CH3CH2)3Ga .Chemical Reactions Analysis

Triethylgallium readily converts to the air-stable, colorless alkoxide by two routes: oxidation and alcoholysis . It also undergoes redistribution reactions with gallium trichloride .Physical And Chemical Properties Analysis

Triethylgallium is a colorless pyrophoric liquid . It has a molecular weight of 156.91 . Its density is 1.067 g/mL at 25 °C . It has a boiling point of 109 °C/300 mmHg (lit.) and a melting point of -82 °C (lit.) .Scientific Research Applications

- Triethoxygallium serves as a precursor in the production of gallium-containing semiconductors. It is used in metal-organic chemical vapor deposition (MOCVD) processes to deposit gallium oxide or gallium nitride thin films. These materials find applications in optoelectronics, LEDs, and high-power electronic devices .

- Researchers explore triethoxygallium-based complexes for their photoluminescent properties. These compounds emit light when excited, making them valuable for display technologies, lasers, and phosphors .

- Triethoxygallium derivatives exhibit potential in cancer therapy. Gallium ions can interfere with cellular processes, including iron metabolism, leading to apoptosis (programmed cell death). Studies investigate their efficacy against various cancers, such as breast and bladder cancer .

- Triethoxygallium demonstrates antimicrobial activity against multidrug-resistant bacteria. Its iron mimicry ability allows it to disrupt microbial metabolism, making it a promising candidate for combating infections. Researchers explore its use in wound healing and medical device coatings .

- Triethoxygallium participates in catalytic reactions. It can activate C–H bonds and promote organic transformations. Researchers investigate its role in sustainable chemistry, such as carbon-carbon bond formation and cyclization reactions .

- Triethoxygallium can modify surfaces by forming thin films or coatings. These modified surfaces exhibit altered properties, such as improved adhesion, corrosion resistance, or hydrophobicity. Applications include protective coatings for metals and ceramics .

Semiconductor Fabrication

Photoluminescent Materials

Biomedical Applications

Antimicrobial Properties

Catalysis and Organic Synthesis

Surface Modification and Coatings

Safety and Hazards

properties

IUPAC Name |

gallium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLHPQORLCHMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15GaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxygallium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indeno[5,4-f]quinoline-2,7-dione](/img/structure/B1516278.png)

![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B1516280.png)

![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)

![1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride](/img/structure/B1516350.png)

![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)

![Benzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B1516373.png)